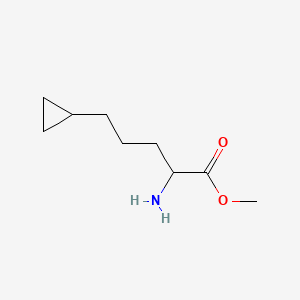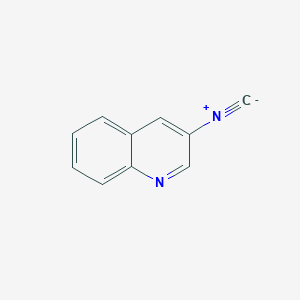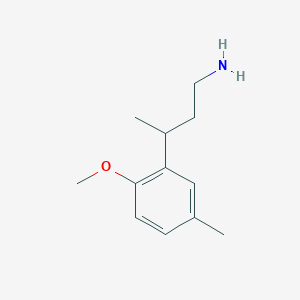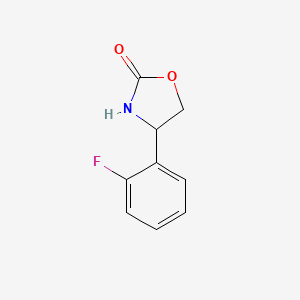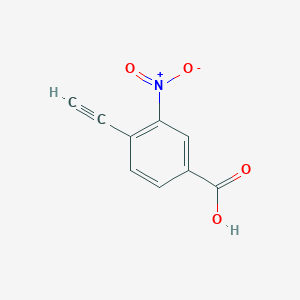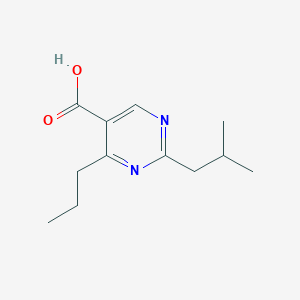
2-Isobutyl-4-propylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyl-4-propylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with isobutyl and propyl groups under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Moldb provide custom synthesis and bulk manufacturing services for this compound .
化学反応の分析
Types of Reactions
2-Isobutyl-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
2-Isobutyl-4-propylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its role as an anticonvulsant.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, as an anticonvulsant, it may modulate neurotransmitter levels or receptor activity to exert its effects .
類似化合物との比較
Similar Compounds
- 2-Isobutyl-4-methylpyrimidine-5-carboxylic acid
- 2-Isobutyl-4-ethylpyrimidine-5-carboxylic acid
- 2-Isobutyl-4-butylpyrimidine-5-carboxylic acid
Uniqueness
2-Isobutyl-4-propylpyrimidine-5-carboxylic acid is unique due to its specific isobutyl and propyl substituents, which confer distinct chemical and biological properties
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(2-methylpropyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-4-5-10-9(12(15)16)7-13-11(14-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
DZEQHTBIFQRCNC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NC=C1C(=O)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


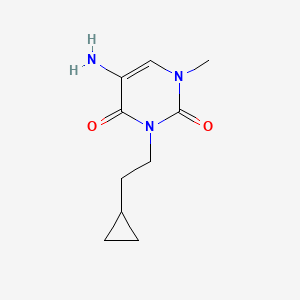
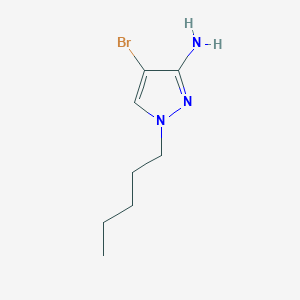
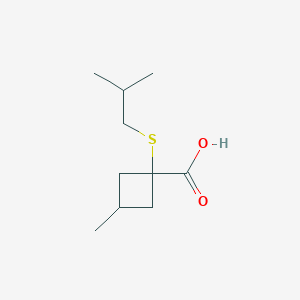
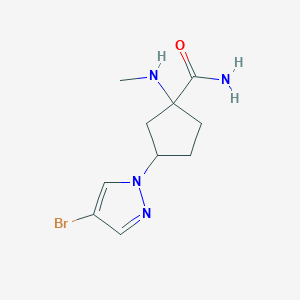
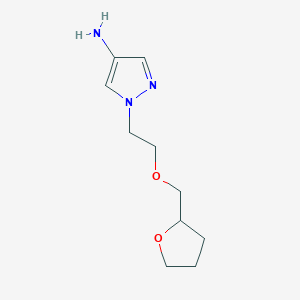
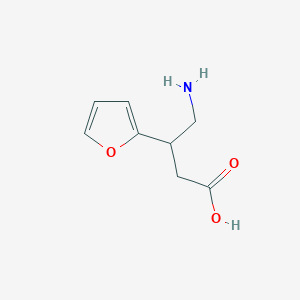
![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
